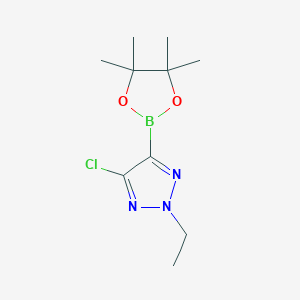
But-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-2-ynamide is a compound that belongs to the class of ynamides, which are characterized by a carbon-carbon triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group. This unique structure endows ynamides with distinctive reactivity and stability, making them valuable building blocks in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of But-2-ynamide typically involves the coupling of an alkyne with an amide. One common method is the reaction of a haloenamide with an alkyne in the presence of a base. For example, the reaction of N-alkynylamide with a haloenamide under basic conditions can yield this compound . Another method involves the use of alkynylboron reagents and amides, which can be catalyzed by copper salts .
Industrial Production Methods
Industrial production of this compound can be achieved through scalable one-step synthetic methods from inexpensive starting materials. This approach not only reduces costs but also simplifies the purification process, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
But-2-ynamide undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form keteniminium ions, which are useful intermediates in organic synthesis.
Reduction: Reduction of this compound can yield amines or other reduced products depending on the conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and transition metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products
The major products formed from these reactions include keteniminium ions, amines, and various substituted ynamides .
Applications De Recherche Scientifique
But-2-ynamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of But-2-ynamide involves its unique reactivity due to the polarized triple bond. This polarization allows this compound to participate in both nucleophilic and electrophilic reactions. The electron-withdrawing group on the nitrogen atom stabilizes the intermediate species formed during these reactions, facilitating various transformations . In biological systems, this compound derivatives can act as covalent inhibitors by forming stable bonds with target proteins, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propiolamides: These compounds are more reactive than But-2-ynamides due to the absence of an electron-withdrawing group on the nitrogen atom.
Acrylamides: Acrylamides are less reactive compared to But-2-ynamides but are widely used in polymer chemistry.
1,3-Butadiynamides: These compounds are ethynylogous variants of ynamides and are used in heterocyclic chemistry.
Uniqueness
But-2-ynamide stands out due to its balanced reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to undergo a wide range of chemical reactions under mild conditions further enhances its utility in various applications .
Propriétés
IUPAC Name |
but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c1-2-3-4(5)6/h1H3,(H2,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSBIYSZXHSXHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride](/img/structure/B13515005.png)
![1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylicacid](/img/structure/B13515013.png)



![({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide](/img/structure/B13515029.png)

![(1R,5S,7r)-7-amino-3-thiabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13515033.png)



![sodium5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13515071.png)

![7-((tert-Butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13515091.png)
